molecular formula C13H18N2O B7780296 4-Benzylpiperidine-1-carboxamide CAS No. 31252-58-1

4-Benzylpiperidine-1-carboxamide

Cat. No.: B7780296
CAS No.: 31252-58-1
M. Wt: 218.29 g/mol
InChI Key: ABPLJBPWZQTCLB-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It has been studied for its potential as a corrosion inhibitor and its effects on neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with a carboxylating agent. One common method is the reaction of 4-benzylpiperidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxamide. Another method involves the reaction of 4-benzylpiperidine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on neurotransmitter systems, particularly as a monoamine releasing agent.

    Medicine: Potential therapeutic applications due to its effects on neurotransmitter systems.

    Industry: Studied as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-1-carboxamide involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . These actions result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Comparison with Similar Compounds

4-Benzylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    4-Benzylpiperidine: Similar structure but lacks the carboxamide group.

    Benzylpiperazine: Another piperidine derivative with different pharmacological properties.

    Tetrahydroisoquinoline: A structurally related compound with different biological activities.

The uniqueness of this compound lies in its specific combination of the benzyl group and the carboxamide functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPLJBPWZQTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185184
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31252-58-1
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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